2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene
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Description
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene consists of nine carbon atoms, eight hydrogen atoms, four fluorine atoms, and two oxygen atoms. For a more detailed analysis, one may refer to the 2D or 3D molecular structure files available in chemical databases .Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents and palladium (II) complexes .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene might interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that similar compounds participate in free radical reactions , which suggests that it might affect pathways involving free radicals.
Pharmacokinetics
It’s known that the incorporation of fluorine into a bioactive compound can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .
Result of Action
It’s known that similar compounds can participate in reactions that result in the formation of new carbon-carbon bonds , which suggests that it might have a role in the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, reactions involving similar compounds can be sensitive to temperature . Additionally, the compound should be prevented from being released into the environment due to potential ecological impacts .
Properties
IUPAC Name |
2-ethoxy-1-fluoro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-8-5-6(3-4-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDNRIILMLYEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742741 |
Source
|
Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-03-8 |
Source
|
Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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